Home > Products > Screening Compounds P20009 > 3-phenyl-octahydrocyclopenta[b]pyrrole
3-phenyl-octahydrocyclopenta[b]pyrrole - 1053170-20-9

3-phenyl-octahydrocyclopenta[b]pyrrole

Catalog Number: EVT-6399025
CAS Number: 1053170-20-9
Molecular Formula: C13H17N
Molecular Weight: 187.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-aryl octahydrocyclopenta[b]pyrroles

Compound Description: 6-aryl octahydrocyclopenta[b]pyrroles represent a series of compounds where an aryl group substitutes the 6-position of the octahydrocyclopenta[b]pyrrole scaffold. A palladium/phosphine-catalyzed reaction enables the selective synthesis of these compounds from a common precursor .

5-aryl octahydrocyclopenta[b]pyrroles

Compound Description: These isomers of 6-aryl octahydrocyclopenta[b]pyrroles feature an aryl group at the 5-position of the octahydrocyclopenta[b]pyrrole ring system . Similar to their counterparts, they can be selectively synthesized by manipulating the phosphine ligand in palladium-catalyzed reactions.

Hexahydrocyclopenta[b]pyrrole

Compound Description: Hexahydrocyclopenta[b]pyrrole constitutes a crucial intermediate in the palladium-catalyzed reactions leading to the formation of both 5- and 6-aryl octahydrocyclopenta[b]pyrroles. The specific reaction conditions, particularly the choice of phosphine ligand, dictate the product distribution, highlighting the compound's versatility as a synthetic precursor .

Source and Classification

The compound has the molecular formula C15H19NC_{15}H_{19}N and can be synthesized through various organic reactions. It falls under the category of pyrrole derivatives, which are significant in the synthesis of complex organic molecules and have diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 3-phenyl-octahydrocyclopenta[b]pyrrole can be achieved through several methods, with the Paal-Knorr pyrrole synthesis being one of the most common approaches. This method involves a condensation reaction between 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of iron (III) chloride, allowing for the formation of N-substituted pyrroles under mild conditions.

Another method includes Pd/phosphine-catalyzed reactions, where aryl bromides are reacted with suitable precursors to yield selective aryl derivatives of octahydrocyclopenta[b]pyrroles. The choice of phosphine ligand significantly influences product distribution and stereoselectivity .

Technical Details

The reaction conditions typically involve:

  • Catalysts: Iron (III) chloride or palladium-based catalysts.
  • Solvents: Commonly used solvents include ether or acetone.
  • Temperature: Reactions are often conducted at room temperature to moderate temperatures depending on the specific reaction conditions.
Molecular Structure Analysis

Structure

3-phenyl-octahydrocyclopenta[b]pyrrole consists of a bicyclic structure where a five-membered cyclopentane ring is fused to a pyrrole ring. This unique configuration contributes to its distinct chemical properties.

Data

The compound's structural data can be summarized as follows:

  • Molecular Formula: C15H19NC_{15}H_{19}N
  • Molecular Weight: Approximately 229.32 g/mol
  • InChI Key: A unique identifier for chemical substances that provides structural information.
Chemical Reactions Analysis

Types of Reactions

3-phenyl-octahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:

  • Oxidation: Using potassium permanganate or chromium trioxide, leading to products such as ketones or carboxylic acids.
  • Reduction: Employing lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
  • Substitution: Nucleophilic substitution reactions with halogenated derivatives, often utilizing sodium iodide in acetone for halogen exchange reactions.

Technical Details

The specific reagents and conditions for these reactions are critical for achieving desired products:

  • Oxidation Reaction Conditions: Acidic medium with potassium permanganate.
  • Reduction Reaction Conditions: Anhydrous ether with lithium aluminum hydride.
  • Substitution Reaction Conditions: Sodium iodide in acetone.
Mechanism of Action

The mechanism of action for 3-phenyl-octahydrocyclopenta[b]pyrrole varies based on its application. In biological contexts, it may interact with specific molecular targets:

  • In antimicrobial applications, it could disrupt bacterial cell membranes or inhibit essential enzymes.
  • In anticancer research, it may interfere with cell division processes or induce apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

3-phenyl-octahydrocyclopenta[b]pyrrole is typically characterized by:

  • Appearance: Often presented as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Chemical Properties

Key chemical properties include:

  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Engages readily in electrophilic aromatic substitution due to the presence of the phenyl group.
Applications

3-phenyl-octahydrocyclopenta[b]pyrrole has several scientific applications:

  • Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.
  • Biological Research: Investigated for potential antimicrobial and anticancer properties, making it relevant in drug development.
  • Industrial Use: Utilized in producing specialty chemicals and materials due to its unique structural properties .
Introduction to 3-Phenyl-Octahydrocyclopenta[b]pyrrole in Modern Medicinal Chemistry

Structural Significance in Bicyclic Heterocyclic Frameworks

The 3-phenyl-octahydrocyclopenta[b]pyrrole scaffold represents a structurally constrained bicyclic framework characterized by fusion between a five-membered cyclopentane ring and a pyrrolidine heterocycle. This architecture imposes significant three-dimensional rigidity and defined stereochemistry, distinguishing it from monocyclic or flexible aliphatic heterocycles. The saturated nature of the octahydrocyclopenta[b]pyrrole system enhances metabolic stability by reducing susceptibility to oxidative degradation, a critical advantage in drug design where pharmacokinetic optimization is paramount [1] . The incorporation of a phenyl group at the 3-position introduces a planar aromatic moiety capable of engaging in π-π stacking interactions with biological targets, thereby augmenting binding affinity and selectivity. This hydrophobic extension strategically positions the phenyl ring to occupy distinct subpockets within enzyme active sites or receptor domains, as evidenced in retinol-binding protein 4 (RBP4) antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors [1] [3].

The stereochemical complexity of this scaffold cannot be understated. With multiple chiral centers (typically at positions 3a, 6a, and potentially C3), enantiopure forms exhibit markedly distinct pharmacological profiles. For instance, in RBP4 antagonists, the (3aR,6aS) configuration demonstrated >100-fold higher binding affinity compared to its enantiomer, attributable to optimal complementarity within the hydrophobic binding cleft of RBP4 [1]. Computational analyses reveal that the puckered conformation of the bicyclic system restricts the orientation of substituents, enforcing a preorganized topology that reduces the entropic penalty upon target binding. This conformational restraint is leveraged in kinase inhibitors targeting oncogenic pathways, where the scaffold’s rigidity aligns inhibitor pharmacophores with ATP-binding site residues .

Table 1: Key Physicochemical Attributes of 3-Phenyl-Octahydrocyclopenta[b]pyrrole Derivatives

PropertyValue RangeImpact on Drug Design
LogP2.1 - 4.3Balances membrane permeability vs. solubility
Chiral Centers3-4 (stereodependent)Dictates target selectivity and potency
Polar Surface Area30-50 ŲInfluences blood-brain barrier penetration
Solubility (pH 7.4)5-50 μMCritical for oral bioavailability
Conformational RigidityHigh (puckered ring)Reduces entropic penalty in target binding

The scaffold’s synthetic versatility enables strategic functionalization at multiple sites: the pyrrolidine nitrogen (N1), the phenyl ring (ortho/meta/para substitutions), and bridgehead carbons. Electronegative substituents on the phenyl ring, such as trifluoromethyl (-CF₃) or halogens, enhance binding through halogen bonding and lipophilic interactions, as observed in potent DPP-4 inhibitors where meta-CF₃ derivatives achieved IC₅₀ values < 100 nM [3]. Additionally, the nitrogen atom serves as a vector for acyl or sulfonyl groups, modulating electron density and hydrogen-bonding capacity. These modifications fine-tune absorption and distribution properties, as demonstrated by analogs exhibiting >90% reduction in plasma RBP4 levels following oral administration in preclinical models [1]. Solubility challenges inherent to bicyclic frameworks are addressed via prodrug strategies or salt formation, exemplified by perindopril’s ethyl ester prodrug enhancing oral absorption through carboxylate masking [6].

Historical Context in Drug Discovery and Development

The integration of the 3-phenyl-octahydrocyclopenta[b]pyrrole motif into medicinal chemistry emerged prominently in the early 2000s, paralleling advances in stereoselective synthesis and structure-based drug design. Initial explorations targeted cardiovascular diseases, notably angiotensin-converting enzyme (ACE) inhibitors. Perindopril, though not exclusively bearing the 3-phenyl variant, incorporated the octahydrocyclopenta[b]pyrrole core as a key zinc-binding component, validating the scaffold’s capacity to engage metalloenzyme active sites [6]. This success catalyzed investigations into diverse therapeutic applications, leveraging the scaffold’s three-dimensional complexity to address flatland-prone discovery targets.

A transformative application materialized in ophthalmology with the development of RBP4 antagonists for age-related macular degeneration (AMD). Fenretinide derivatives suffered from retinoid-associated toxicities, prompting Amgen’s discovery of non-retinoid antagonist A1120. Subsequent optimization replaced its labile components with the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole unit, yielding compound 4—a molecule exhibiting exquisite RBP4 binding (Kᵢ < 10 nM) and robust (>85%) serum RBP4 reduction in vivo without oxidative metabolism liabilities [1]. This innovation addressed fenretinide’s poor tolerability while maintaining efficacy in slowing bisretinoid accumulation in retinal pigment epithelium, a hallmark of dry AMD pathogenesis.

Table 2: Evolution of 3-Phenyl-Octahydrocyclopenta[b]pyrrole-Based Therapeutics

Therapeutic AreaLead CompoundKey TargetHistorical Milestone
CardiovascularPerindopril precursorAngiotensin-Converting EnzymeEarly validation of scaffold bioactivity (1980s)
OphthalmologyCompound 4Retinol-Binding Protein 4Non-retinoid RBP4 antagonist for dry AMD (2015)
Metabolic DiseaseSaxagliptin analogsDipeptidyl Peptidase-4Improved selectivity over DPP-8/9 (2010s)
NeurologyNR2B antagonistsNMDA Receptor SubunitNeuropathic pain candidates (2020s)
OncologyFGFR4 inhibitorsFibroblast Growth Receptor 4Tubulin polymerization inhibition (2020s)

Simultaneously, diabetes research harnessed this scaffold for DPP-4 inhibition. Structural analyses revealed that (3aR,6aS)-configured octahydrocyclopenta[b]pyrroles occupied the S2 hydrophobic pocket of DPP-4, with C3-phenyl substitutions penetrating deeper into a conserved subcavity. Wang et al. demonstrated that introducing 2,4,5-trifluorophenyl at C3 yielded nanomolar inhibitors (e.g., compound 4c, IC₅₀ = 70 nM) with exceptional oral bioavailability (F = 96.3%) and sustained target engagement (t₁/₂ > 10 hours) [3]. These derivatives circumvented the pharmacokinetic limitations of earlier β-amino acid-based DPP-4 inhibitors, highlighting the scaffold’s capacity to merge potency with drug-like properties. Patent literature from 2014-2025 further corroborates the scaffold’s versatility, disclosing NR2B-selective negative allosteric modulators for neuropathic pain (WO2015048507A1) and microtubule-targeting agents for oncology, where fused pyrroloquinolines demonstrated picomolar cytotoxicity via tubulin polymerization inhibition [4] .

Synthetic methodologies evolved in tandem with therapeutic applications. Early routes relied on chiral pool derivatization or resolution, but asymmetric hydrogenation and transition-metal-catalyzed amination now enable enantioselective construction. For instance, Pd-catalyzed coupling of bromo-trifluoromethylbenzene with Boc-protected hexahydropyrrolo[3,4-c]pyrrole intermediates established efficient access to (3aR,6aS)-configured cores for RBP4 antagonists [1]. These advances transformed 3-phenyl-octahydrocyclopenta[b]pyrrole from a synthetic curiosity to a privileged structure in modern medicinal chemistry, underpinning clinical candidates across diverse disease contexts.

Properties

CAS Number

1053170-20-9

Product Name

3-phenyl-octahydrocyclopenta[b]pyrrole

IUPAC Name

3-phenyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole

Molecular Formula

C13H17N

Molecular Weight

187.3

InChI

InChI=1S/C13H17N/c1-2-5-10(6-3-1)12-9-14-13-8-4-7-11(12)13/h1-3,5-6,11-14H,4,7-9H2

SMILES

C1CC2C(C1)NCC2C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.